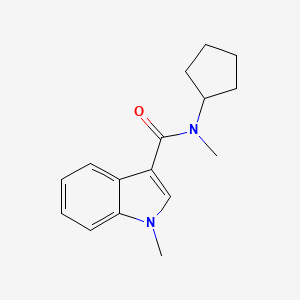
N-cyclopentyl-N,1-dimethylindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N,1-dimethylindole-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound is widely used in scientific research to study the effects of cannabinoids on the human body.
Mecanismo De Acción
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. CB1 receptors are mainly found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 has a wide range of biochemical and physiological effects on the human body. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It also affects appetite, mood, and memory. N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the effects of cannabinoids on the human body. However, one of the limitations of using N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is its potential toxicity and side effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for research on N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 and its effects on the human body. One area of research is the development of new cannabinoid-based drugs that can target specific receptors and have fewer side effects. Another area of research is the investigation of the long-term effects of N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 on the brain and central nervous system. Additionally, more research is needed to understand the mechanisms of action of N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 and its potential therapeutic applications.
Métodos De Síntesis
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is synthesized by reacting 1,1-dimethylindole-3-carboxaldehyde with cyclopentyl magnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with dimethylamine and acetic anhydride to yield N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is widely used in scientific research to study the effects of cannabinoids on the human body. It is used to investigate the mechanisms of action of cannabinoids, their effects on the central nervous system, and their potential therapeutic applications. N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is also used in the development of new cannabinoid-based drugs.
Propiedades
IUPAC Name |
N-cyclopentyl-N,1-dimethylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-11-14(13-9-5-6-10-15(13)17)16(19)18(2)12-7-3-4-8-12/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQBOGTZYFQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N,1-dimethylindole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)





![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)

![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)